molecular formula C10H13NO3 B13416100 Mesalazine Isopropyl Ester

Mesalazine Isopropyl Ester

Cat. No.: B13416100
M. Wt: 195.21 g/mol
InChI Key: QQSWKDRPBHPAAL-UHFFFAOYSA-N
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Description

Mesalazine Isopropyl Ester is a derivative of mesalazine, also known as 5-aminosalicylic acid. Mesalazine is widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. The esterification of mesalazine with isopropyl alcohol results in this compound, which may have distinct pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mesalazine Isopropyl Ester typically involves the esterification of mesalazine with isopropyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts may include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Mesalazine Isopropyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to mesalazine and isopropyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Mesalazine and isopropyl alcohol.

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases and other inflammatory conditions.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Mesalazine Isopropyl Ester is believed to be similar to that of mesalazine. It may involve the inhibition of the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation. The compound may also modulate the inflammatory response by affecting the cyclooxygenase and lipoxygenase pathways. Additionally, it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Mesalazine: The parent compound, widely used in the treatment of inflammatory bowel diseases.

    Sulfasalazine: A prodrug that is metabolized to mesalazine in the colon.

    Olsalazine: A dimer of mesalazine that is also used to treat inflammatory bowel diseases.

Uniqueness

Mesalazine Isopropyl Ester may offer unique advantages over its parent compound and similar drugs, such as improved pharmacokinetic properties, enhanced stability, and potentially reduced side effects. Its ester form may allow for better absorption and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

propan-2-yl 5-amino-2-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,11H2,1-2H3

InChI Key

QQSWKDRPBHPAAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N)O

Origin of Product

United States

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